N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide
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Overview
Description
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide is a complex organic compound that features a furan ring, a pyrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and pyrazole intermediates. The furan ring can be synthesized from furfural, while the pyrazole ring can be synthesized from hydrazine and an appropriate diketone. These intermediates are then coupled under specific conditions to form the desired compound.
For example, the furan intermediate can be synthesized by reacting furfural with a suitable reagent under acidic conditions. The pyrazole intermediate can be synthesized by reacting hydrazine with a diketone under reflux conditions. The final coupling reaction involves the reaction of the furan and pyrazole intermediates with 2-methylbenzoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the pyrazole ring can yield pyrazoline derivatives .
Scientific Research Applications
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The benzamide moiety can also play a role in binding to proteins and other biomolecules, affecting their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-((5-(furan-2-yl)-1H-pyrazol-3-yl)methyl)-2-methylbenzamide
- N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-benzamide
- N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-chlorobenzamide
Uniqueness
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide is unique due to the specific combination of its functional groups. The presence of both furan and pyrazole rings, along with the benzamide moiety, provides a unique set of chemical and biological properties.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-6-3-4-7-14(12)17(21)18-11-13-10-15(20(2)19-13)16-8-5-9-22-16/h3-10H,11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXKVDCKLVCOIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NN(C(=C2)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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